Increased Lipophilicity from 3-Methyl Substitution: cLogP Comparison vs. Non-Methylated Analogs
The presence of a 3-methyl group on the pyridine ring significantly increases the calculated partition coefficient (cLogP) relative to non-methylated trifluoromethyl pyridine methanols. This directly influences membrane permeability, oral bioavailability, and non-specific protein binding in drug discovery programs [1]. The target compound, with a cLogP of 1.70, is approximately 0.8 log units more lipophilic than 4-(trifluoromethyl)pyridine-2-methanol (CAS 131747-46-1), which lacks the methyl group [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.70 |
| Comparator Or Baseline | 4-(Trifluoromethyl)pyridine-2-methanol (CAS 131747-46-1); cLogP = 0.9 |
| Quantified Difference | ΔcLogP ≈ +0.8 |
| Conditions | Calculated LogP based on consensus model (Molaid / ChemDraw prediction) |
Why This Matters
An increase of 0.8 in cLogP represents a roughly 6-fold increase in lipophilicity, which can be the difference between a lead compound crossing the cell membrane or failing due to poor permeability.
- [1] Molaid. 4-三氟甲基吡啶-2-甲醇 (CAS 131747-46-1) Physicochemical Data. View Source
